molecular formula C19H24N2O2S B6506283 N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide CAS No. 1421584-47-5

N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide

Cat. No. B6506283
CAS RN: 1421584-47-5
M. Wt: 344.5 g/mol
InChI Key: NTVMYLUBJACGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide (ETP-TPP) is a novel compound with a wide range of potential applications in the medical and scientific fields. It is a member of the piperidine family of compounds and has been studied extensively in recent years due to its unique properties. ETP-TPP has been shown to have anti-inflammatory, anti-proliferative, and anti-tumor activities, as well as being a promising candidate for the treatment of various diseases.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide has been studied extensively for its potential applications in the medical and scientific fields. It has been shown to have anti-inflammatory, anti-proliferative, and anti-tumor activities. In addition, it has been studied for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Furthermore, it has been studied for its potential use in drug delivery systems and as a potential antioxidant.

Mechanism of Action

N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of inflammatory mediators, such as prostaglandins, which are responsible for the inflammatory response. N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide has been found to inhibit the activity of COX-2, thus reducing the production of inflammatory mediators and resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), resulting in an anti-inflammatory effect. In addition, it has been found to have anti-proliferative and anti-tumor activities, as well as being a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide has several advantages and limitations for laboratory experiments. One of the main advantages of using N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide is that it is a relatively simple compound to synthesize, making it easy to obtain for laboratory experiments. Furthermore, it has been found to have a range of potential applications in the medical and scientific fields, making it a promising candidate for research. However, it is important to note that N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide is a relatively new compound and its effects have not been extensively studied. Therefore, there is still much to be learned about the compound and its potential applications.

Future Directions

The potential applications of N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide are numerous and there are many possible future directions for research. Some of the potential future directions include further research into the anti-inflammatory, anti-proliferative, and anti-tumor activities of the compound. Additionally, further research into the therapeutic potential of N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide for the treatment of various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease, could be conducted. Furthermore, research into the potential use of N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide in drug delivery systems and as an antioxidant could be explored. Finally, further research into the safety and toxicity of N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide should be conducted in order to assess its potential for use in clinical settings.

Synthesis Methods

N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide is synthesized using an aldol condensation reaction between 2-ethoxyphenylacetamide and 4-(thiophen-2-yl)piperidine. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of 80-90 °C for a period of 24 hours. The product is then isolated and purified by column chromatography or recrystallization.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-2-23-17-7-4-3-6-16(17)20-19(22)14-21-11-9-15(10-12-21)18-8-5-13-24-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVMYLUBJACGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-2-[4-(thiophen-2-yl)piperidin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.